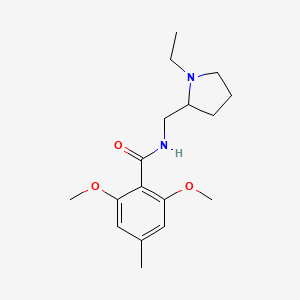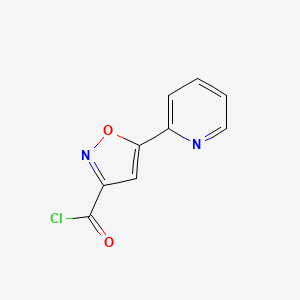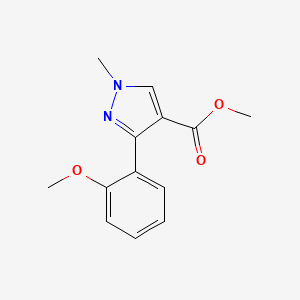
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a carboxylate ester. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its pyrazole core which is a common pharmacophore in many therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can interact with active sites of enzymes, inhibiting or activating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-(2-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1020724-40-6 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15-8-10(13(16)18-3)12(14-15)9-6-4-5-7-11(9)17-2/h4-8H,1-3H3 |
InChI Key |
HSJZFDSJSOFMBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


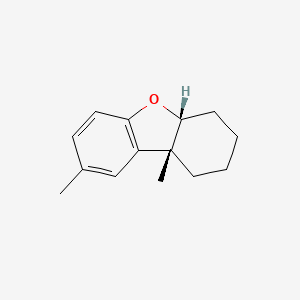
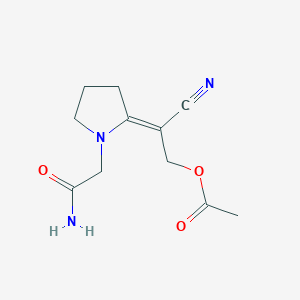

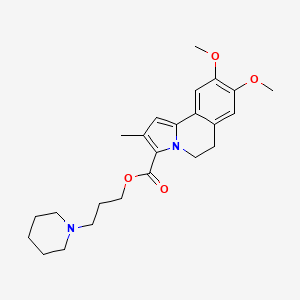
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
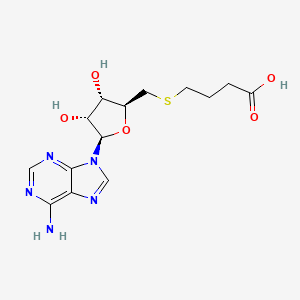
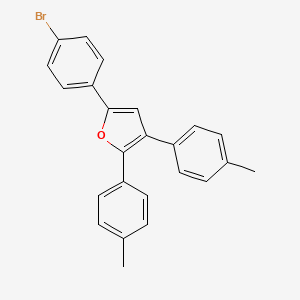
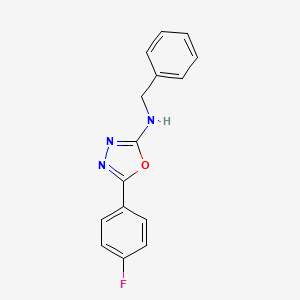

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
